molecular formula C14H11F2N5O2 B2474791 N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396861-40-7

N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2474791
CAS No.: 1396861-40-7
M. Wt: 319.272
InChI Key: KBHOZQJUFBDYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound featuring a triazolopyrazine core fused with a carboxamide group substituted with a 2,5-difluorobenzyl moiety.

Properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N5O2/c1-7-6-21-12(14(23)18-7)11(19-20-21)13(22)17-5-8-4-9(15)2-3-10(8)16/h2-4,6H,5H2,1H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHOZQJUFBDYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NCC3=C(C=CC(=C3)F)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a triazole nucleus, which is known for various pharmacological properties. The presence of difluorobenzyl and pyrazine moieties enhances its potential interactions with biological targets. The molecular formula is C12H10F2N4OC_{12}H_{10}F_2N_4O.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structural features to this compound. For instance:

  • In vitro Studies : Compounds derived from triazole structures have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives demonstrated IC50 values ranging from 6.26 µM to 20.46 µM in different assay formats against lung cancer cell lines A549 and HCC827 .
  • Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For example, compounds targeting DNA synthesis and repair mechanisms have been particularly effective.

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives have also been explored:

  • Seizure Models : Compounds similar to this compound were evaluated in seizure models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test. For instance, certain triazole derivatives exhibited ED50 values indicating significant anticonvulsant activity .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been documented:

  • Broad Spectrum : Compounds with similar scaffolds have shown effectiveness against both bacterial and fungal strains. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Summary of Biological Activities

Activity TypeAssay TypeCell Line / ModelIC50/ED50 Values
AntitumorMTS AssayA5496.26 µM
Antitumor3D Culture AssayHCC82720.46 µM
AnticonvulsantMES TestMouse Model50.8 mg/kg
AntimicrobialZone of InhibitionVarious BacteriaNot specified

Case Study 1: Antitumor Efficacy

A study synthesized a series of triazole derivatives and tested them against human lung cancer cell lines using both 2D and 3D culture methods. The results indicated that modifications in the chemical structure significantly influenced the cytotoxicity profiles.

Case Study 2: Neurological Implications

In another investigation focusing on anticonvulsant properties, several triazole-containing compounds were assessed for their protective effects against induced seizures in rodent models. The findings suggested a promising therapeutic index for certain derivatives.

Comparison with Similar Compounds

N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide (CAS 1775496-52-0)

  • Molecular Formula : C₁₂H₁₁N₅O₃
  • Molecular Weight : 273.25 g/mol
  • Key Differences: Substitution: Replaces the 2,5-difluorobenzyl group with a furan-2-ylmethyl moiety. Polar vs. Pharmacokinetic Implications: The furan derivative’s lower molecular weight (273.25 vs. ~305 g/mol for the difluorobenzyl analog) may improve solubility but reduce membrane permeability compared to the fluorinated analog .

Functional Analogs: Difluorobenzamide Derivatives

N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide (Fluazuron)

  • Use : Insect growth regulator (chitin synthesis inhibitor).
  • Structural Contrast : Retains the difluorobenzamide backbone but replaces the triazolopyrazine core with a urea-linked pyridine system.
  • Activity : Demonstrates specificity for ectoparasites, likely due to the trifluoromethylpyridine group’s steric and electronic effects .

N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron)

  • Use : Larvicidal agent targeting Lepidoptera and Coleoptera.
  • Comparison : Shares the difluorobenzamide motif but lacks the triazolopyrazine ring, relying on a urea bridge for bioactivity. The absence of the triazolopyrazine system may limit its mechanism to chitin synthesis inhibition rather than kinase or enzyme modulation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound C₁₆H₁₂F₂N₅O₂* ~305.3 2 6 2,5-difluorobenzyl, triazolopyrazine
N-(2-Furylmethyl) analog C₁₂H₁₁N₅O₃ 273.25 2 5 Furan-2-ylmethyl, triazolopyrazine
Fluazuron C₂₀H₁₂Cl₂F₅N₃O₃ 504.2 2 6 Trifluoromethylpyridine, urea
Diflubenzuron C₁₄H₉ClF₂N₂O₃ 310.7 2 5 4-chlorophenyl, urea

*Estimated based on structural similarity to the furylmethyl analog.

Table 2: Functional and Application Comparison

Compound Name Primary Use/Activity Mechanism (Hypothesized) Key Structural Drivers
Target Compound Undocumented (likely research use) Kinase inhibition or receptor modulation Triazolopyrazine core, difluorobenzyl
N-(2-Furylmethyl) analog Undocumented (supplier-listed) Similar core with altered solubility profile Furan substitution, reduced lipophilicity
Fluazuron Insect growth regulator Chitin synthesis inhibition Trifluoromethylpyridine, urea linkage
Diflubenzuron Larvicide Chitin synthesis disruption Chlorophenyl, urea bridge

Research Implications

  • Triazolopyrazine Core : The triazolopyrazine system in the target compound and its furylmethyl analog may confer distinct binding modes compared to urea-based difluorobenzamides (e.g., Fluazuron). The fused heterocycle could enhance π-stacking or metal coordination in biological targets.
  • Fluorine Effects: The 2,5-difluorobenzyl group likely improves metabolic stability and target affinity relative to non-fluorinated analogs, as seen in agrochemical optimizations .
  • Gaps in Evidence: No direct bioactivity data for the target compound is provided. Further studies are needed to elucidate its mechanism and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.